molecular formula C14H12FNO4S B6263549 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid CAS No. 250714-71-7

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid

Cat. No. B6263549
CAS RN: 250714-71-7
M. Wt: 309.3
InChI Key:
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Description

2-(4-Fluorobenzenesulfonamido)-2-phenylacetic acid (FBPA) is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, ranging from drug development to biochemistry and physiology. FBPA is a fluorinated derivative of benzenesulfonamide, which can be synthesized in a variety of ways.

Scientific Research Applications

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used to study the effect of different drugs on the brain, as well as to investigate the effects of various drugs on the cardiovascular system.

Mechanism of Action

Target of Action

The primary target of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

It is believed to interact with its target, the macrophage metalloelastase, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration processes.

Advantages and Limitations for Lab Experiments

The use of 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid in lab experiments has a number of advantages, such as its low cost and the fact that it is easy to synthesize. However, it also has some limitations, such as its low solubility in water and its potential to cause side effects.

Future Directions

There are a number of potential future directions for 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid research. These include further investigation into its effects on the cardiovascular system, its potential effects on the central nervous system, and its potential as a therapeutic agent. Additionally, further research could be conducted on its ability to inhibit enzymes, as well as its potential for use in drug development. Finally, research could be conducted into its potential for use as a diagnostic tool, as well as its potential to be used as a tool for drug delivery.

Synthesis Methods

2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenylacetamide, the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenylacetic acid, and the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminophenylacetic acid. All of these reactions involve the use of a base, such as sodium hydroxide, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylacetic acid, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-fluorobenzenesulfonyl chloride", "phenylacetic acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzenesulfonyl chloride in dry ethyl acetate.", "Step 2: Add phenylacetic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for several hours.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2-(4-fluorobenzenesulfonamido)-2-phenylacetic acid." ] }

CAS RN

250714-71-7

Molecular Formula

C14H12FNO4S

Molecular Weight

309.3

Purity

95

Origin of Product

United States

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